molecular formula OCHCH2CHO<br>C3H4O2 B3416024 Propanedial CAS No. 542-78-9

Propanedial

Cat. No.: B3416024
CAS No.: 542-78-9
M. Wt: 72.06 g/mol
InChI Key: WSMYVTOQOOLQHP-UHFFFAOYSA-N
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Description

Malonaldehyde, also known as propanedial, is a highly reactive compound belonging to the class of β-dicarbonyls. It is a colorless liquid that primarily exists in its enol form, hydroxyacrolein. Malonaldehyde is a physiological metabolite and a well-known marker for oxidative stress, often used in studies related to lipid peroxidation .

Scientific Research Applications

Malonaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a marker for oxidative stress.

    Biology: Serves as a biomarker for lipid peroxidation and oxidative damage in cells and tissues.

    Medicine: Utilized in studies related to diseases involving oxidative stress, such as cardiovascular diseases and neurodegenerative disorders.

    Industry: Employed in the production of polymers and other industrial chemicals

Mechanism of Action

Target of Action

Malondialdehyde (MDA) is a highly reactive compound that primarily targets polyunsaturated fatty acids . It is also known to interact with DNA, forming DNA adducts , and proteins, specifically the terminal lysine residue of apoprotein B-100 . These targets play crucial roles in cellular functions and structural integrity.

Mode of Action

MDA interacts with its targets through a process known as lipid peroxidation . This involves the oxidation of polyunsaturated fatty acids by reactive oxygen species (ROS), leading to the formation of MDA . MDA can also form adducts with DNA and proteins, altering their structure and function . For instance, the reaction of MDA with the terminal lysine residue of apoprotein B-100 can alter the molecular conformation of the apoprotein and the whole LDL particle .

Biochemical Pathways

MDA is a product of lipid peroxidation, a biochemical process that occurs as a result of oxidative stress . It is also a prominent product in thromboxane A2 synthesis, where cyclooxygenase 1 or 2 metabolizes arachidonic acid to prostaglandin H2 . This product is further metabolized by thromboxane synthase to thromboxane A2, 12-hydroxyheptadecatrienoic acid, and malonyldialdehyde .

Pharmacokinetics

It is known that mda is a physiological metabolite and a marker for oxidative stress . It is also known that MDA can be easily deprotonated to give the sodium salt of the enolate .

Result of Action

The interaction of MDA with its targets can lead to various cellular effects. For instance, the formation of MDA-DNA adducts can lead to mutagenic effects . The reaction of MDA with proteins can alter their structure and function, potentially leading to cellular dysfunction .

Action Environment

The action of MDA is influenced by various environmental factors. For instance, oxidative stress, which can be triggered by various environmental pollutants, can lead to increased production of MDA . Additionally, the presence of ROS, which can be produced under conditions of environmental stress, can trigger the lipid peroxidation process, leading to the formation of MDA .

Safety and Hazards

MDA is a reactive and potentially mutagenic compound . It has been found in heated edible oils such as sunflower and palm oils . Increased levels of MDA have been observed in the corneas of patients with certain eye conditions .

Future Directions

Research on MDA is ongoing, with a focus on its role in oxidative stress and redox signaling, particularly in studies related to responses to abiotic and biotic stresses . There is also interest in the role of MDA in the formation of primary atherosclerotic vascular wall lesions .

Biochemical Analysis

Biochemical Properties

Malondialdehyde results from lipid peroxidation of polyunsaturated fatty acids . It is a prominent product in thromboxane A2 synthesis wherein cyclooxygenase 1 or cycloxygenase 2 metabolizes arachidonic acid to prostaglandin H2 by platelets and a wide array of other cell types and tissues . The degree of lipid peroxidation can be estimated by the amount of malondialdehyde in tissues .

Cellular Effects

Malondialdehyde is known to cause significant cell membrane damage, possibly due to environmental factors, dietary habits, and health conditions . It has been observed that malondialdehyde can impair insulin activation of PI3-kinase pathway, NO production, and endothelial barrier capacity .

Molecular Mechanism

Malondialdehyde exerts its effects at the molecular level through various mechanisms. It is involved in the formation of primary atherosclerotic vascular wall lesions . The reaction of the aldehyde group of malondialdehyde with the terminal lysine residue of apoprotein B-100 can alter the molecular conformation of the apoprotein and the whole LDL particle .

Temporal Effects in Laboratory Settings

The effects of malondialdehyde change over time in laboratory settings. For instance, it has been observed that at −20 °C, only 3 weeks of storage time should be considered valid for fairly acceptable stability in malondialdehyde values .

Dosage Effects in Animal Models

The effects of malondialdehyde vary with different dosages in animal models. For instance, in a study on hybrid groupers, it was found that a low dose of dietary malondialdehyde had limited effects on growth performance and intestinal health, while a high concentration damaged the gastrointestinal structure and negatively impacted the intestinal digestive and antioxidant functions .

Metabolic Pathways

Malondialdehyde is involved in various metabolic pathways. It results from lipid peroxidation of polyunsaturated fatty acids . It is also a prominent product in thromboxane A2 synthesis wherein cyclooxygenase 1 or cycloxygenase 2 metabolizes arachidonic acid to prostaglandin H2 .

Preparation Methods

Synthetic Routes and Reaction Conditions: Malonaldehyde can be synthesized in the laboratory by hydrolyzing its acetal, 1,1,3,3-tetramethoxypropane, which is commercially available and shelf-stable. The hydrolysis reaction is typically carried out in an aqueous solution .

Industrial Production Methods: In industrial settings, malonaldehyde is often produced as a byproduct of lipid peroxidation. This process involves the oxidative degradation of polyunsaturated fatty acids, leading to the formation of malonaldehyde and other aldehydes .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can react with malonaldehyde under mild conditions.

Major Products Formed:

Comparison with Similar Compounds

    4-Hydroxynonenal: Another aldehyde formed during lipid peroxidation, known for its role in oxidative stress.

    Acrolein: A highly reactive aldehyde with similar properties to malonaldehyde.

    Glucic Acid: A related compound with similar chemical reactivity.

Uniqueness of Malonaldehyde: Malonaldehyde is unique due to its high reactivity and its role as a marker for oxidative stress. Unlike other aldehydes, it is specifically formed during the peroxidation of polyunsaturated fatty acids and is widely used in studies related to oxidative damage and redox regulation .

Properties

IUPAC Name

propanedial
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4O2/c4-2-1-3-5/h2-3H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WSMYVTOQOOLQHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C(C=O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
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Molecular Formula

OCHCH2CHO, C3H4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name MALONALDEHYDE
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DSSTOX Substance ID

DTXSID90202556
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Molecular Weight

72.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
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Physical Description

Solid (needles); [NIOSH], Solid, NEEDLES., Solid (needles).
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Color/Form

Solid (needles)

CAS No.

542-78-9
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Melting Point

72 °C, 161 °F
Record name Malondialdehyde
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
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Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Record name Malonaldehyde
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URL https://www.cdc.gov/niosh/npg/npgd0377.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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